An In-Depth Technical Guide to 8-Bromoisoquinolin-4-ol: Structure, Properties, and Applications
An In-Depth Technical Guide to 8-Bromoisoquinolin-4-ol: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of 8-Bromoisoquinolin-4-ol, a halogenated heterocyclic compound of significant interest to the scientific community. The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a bromine atom and a hydroxyl group on this scaffold makes 8-Bromoisoquinolin-4-ol a highly versatile and valuable building block for synthetic chemistry and drug discovery. This document details its chemical structure, physicochemical properties, spectroscopic signature for empirical validation, a robust synthesis workflow, and its potential applications. It is intended to serve as an essential resource for researchers, chemists, and professionals in pharmaceutical development.
Chemical Identity and Physicochemical Properties
8-Bromoisoquinolin-4-ol is an aromatic organic compound featuring an isoquinoline ring system. The structure is characterized by a bromine atom substituted at the C8 position and a hydroxyl group at the C4 position. These functional groups serve as key reactive handles for further chemical modification.
Caption: Chemical Structure of 8-Bromoisoquinolin-4-ol.
The core physicochemical properties are summarized below. These values are critical for designing experimental conditions, including reaction setups and purification protocols.
| Property | Value | Source |
| IUPAC Name | 8-Bromoisoquinolin-4-ol | - |
| CAS Number | 1784957-23-8 | [1] |
| Chemical Formula | C₉H₆BrNO | - |
| Molar Mass | 224.06 g/mol | - |
| Appearance | Solid, likely a powder or crystalline solid, potentially off-white to yellow. | Inferred from[2][3] |
| Solubility | Low solubility in water; soluble in common organic solvents like DMSO, DMF, and ethanol. | Inferred from[2][3] |
Spectroscopic Characterization: A Self-Validating Framework
Accurate structural elucidation is paramount for any chemical entity used in research. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a triad of data points to confirm the identity and purity of 8-Bromoisoquinolin-4-ol.[4]
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each of the non-equivalent aromatic protons. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the electron-donating hydroxyl group. Protons on the pyridine ring will typically appear at a lower field (higher ppm) compared to those on the benzene ring. A broad singlet, exchangeable with D₂O, is anticipated for the hydroxyl proton.
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¹³C NMR Spectroscopy: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the bromine (C8) and the one attached to the hydroxyl group (C4) will show characteristic shifts due to the electronegativity of the substituents.
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Mass Spectrometry (MS): This technique is definitive for confirming the molecular weight and elemental composition. The most critical diagnostic feature for 8-Bromoisoquinolin-4-ol is the presence of a pair of molecular ion peaks (M⁺ and [M+2]⁺) of nearly equal intensity.[4] This pattern is the unmistakable signature of a compound containing a single bromine atom, arising from the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.[4]
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Infrared (IR) Spectroscopy: The IR spectrum will provide information on the functional groups present. Key expected absorptions include a broad O-H stretching band around 3200-3400 cm⁻¹ and a series of sharp peaks between 1500-1650 cm⁻¹ corresponding to the C=C and C=N stretching vibrations of the aromatic isoquinoline core.
Proposed Synthesis and Purification Workflow
While multiple synthetic routes may exist, a plausible and efficient method for preparing 8-Bromoisoquinolin-4-ol is via the direct electrophilic bromination of isoquinolin-4-ol. The hydroxyl group at the C4 position activates the ring system, facilitating the substitution reaction.
Caption: Proposed workflow for the synthesis and validation of 8-Bromoisoquinolin-4-ol.
Step-by-Step Experimental Protocol
This protocol is adapted from established procedures for the bromination of isoquinoline systems.[5]
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Reaction Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve the starting material, isoquinolin-4-ol, in concentrated sulfuric acid at a low temperature (e.g., 0°C). The sulfuric acid acts as both a solvent and a catalyst.
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Causality: Using a strong acid ensures the isoquinoline nitrogen is protonated, which deactivates the pyridine ring towards electrophilic attack and helps direct the substitution to the benzene ring.
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-
Bromination: Cool the solution to approximately -25°C using a dry ice/acetone bath. Add N-Bromosuccinimide (NBS) portion-wise, carefully maintaining the low temperature.
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Causality: NBS is a convenient and safe source of electrophilic bromine (Br⁺). The reaction is run at low temperatures to control the reaction rate and minimize the formation of side products.
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Reaction Monitoring: Stir the reaction mixture for several hours, allowing the temperature to slowly rise to approximately -18°C. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture carefully onto crushed ice to quench the reaction. Adjust the pH to approximately 9 using a base (e.g., 25% aqueous ammonia), ensuring the temperature is kept low.
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Causality: Quenching with ice dissipates heat from the acid-base neutralization. Bringing the pH to 9 deprotonates the isoquinoline nitrogen and precipitates the crude product.
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Extraction: Extract the product from the aqueous mixture using a suitable organic solvent, such as diethyl ether or dichloromethane. Combine the organic layers and dry over an anhydrous salt (e.g., Na₂SO₄).
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Purification: After removing the solvent under reduced pressure, purify the crude product by column chromatography on silica gel.[3] Elute with a gradient of ethyl acetate in hexane to isolate the pure 8-Bromoisoquinolin-4-ol.
Applications in Research and Drug Development
8-Bromoisoquinolin-4-ol is not typically an end-product but rather a highly valuable synthetic intermediate.[6] Its bifunctional nature—possessing both a halogen atom and a hydroxyl group—allows for selective and orthogonal chemical modifications.
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As a Synthetic Intermediate: The compound serves as a cornerstone for building more complex molecular architectures.[6][7]
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Cross-Coupling Reactions: The bromine atom at the C8 position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise introduction of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of diverse libraries of compounds for screening.
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Hydroxyl Group Functionalization: The hydroxyl group at C4 can be readily converted into ethers, esters, or other functional groups, providing another avenue for structural diversification.
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In Medicinal Chemistry: The isoquinoline core is present in many natural products and synthetic drugs. By using 8-Bromoisoquinolin-4-ol as a starting material, medicinal chemists can develop novel analogs of known drugs or explore new chemical space in the search for therapeutic agents targeting a wide range of diseases.[6][7]
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In Materials Science: The rigid, planar structure of the isoquinoline ring system makes it an attractive scaffold for developing functional materials with specific electronic or photophysical properties, such as organic light-emitting diodes (OLEDs) or fluorescent probes.[6]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 8-Bromoisoquinolin-4-ol. The following information is based on data for structurally similar compounds and available GHS classifications.[1]
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Irritation | H315: Causes skin irritation |
| Eye Irritation | H319: Causes serious eye irritation |
| STOT SE 3 | H335: May cause respiratory irritation |
Recommended Procedures
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Handling: Always handle this compound in a well-ventilated fume hood.[8][9] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields. Avoid creating dust and avoid contact with skin, eyes, and clothing.[9]
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][8]
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Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[9]
Conclusion
8-Bromoisoquinolin-4-ol is a strategically functionalized heterocyclic compound with considerable potential as a building block in synthetic organic chemistry. Its well-defined structure, characterized by orthogonal reactive sites, makes it an asset for creating diverse molecular libraries for applications in drug discovery, agrochemicals, and materials science. This guide provides the foundational knowledge required for its safe handling, synthesis, and empirical validation, empowering researchers to effectively utilize this versatile chemical tool.
References
-
ChemBK. (2024). 8-bromoquinolin-4-ol. Available at: [Link]
-
Alchemist-chem. (n.d.). 8-Bromoisoquinoline | Structure, Properties, Applications & Supplier in China. Available at: [Link]
- Google Patents. (2015). CN104447547A - Synthesis method of 4-aminoisoquinoline-8-methyl formate.
-
Knowledge. (2023). What are the applications of 8-bromoisoquinoline?. Available at: [Link]
-
ResearchGate. (2003). 7-Bromoquinolin-8-ol. Available at: [Link]
- Google Patents. (1999). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.
- Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
PubChem. (n.d.). 8-Bromoquinoline. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Available at: [Link]
-
National Institutes of Health (NIH). (2016). Terpinen-4-ol: A Novel and Promising Therapeutic Agent for Human Gastrointestinal Cancers. Available at: [Link]
-
LookChem. (n.d.). Cas 32999-10-3,1,3,2-Benzodioxaborole, 2-butyl-. Available at: [Link]
-
Angene Chemical. (2024). Safety Data Sheet: 5-Bromoisoquinoline. Available at: [Link]
-
Preprints.org. (2024). A Comprehensive Review on the Pharmacological Prospects of Terpinen-4-Ol: From Nature to Medicine and Beyond. Available at: [Link]
-
MDPI. (n.d.). Terpinen-4-ol, the Main Bioactive Component of Tea Tree Oil, as an Innovative Antimicrobial Agent against Legionella pneumophila. Available at: [Link]
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Available at: [Link]
-
MDPI. (2020). Terpinen-4-ol as an Antibacterial and Antibiofilm Agent against Staphylococcus aureus. Available at: [Link]
-
ResearchGate. (2007). (PDF) In vivo activity of terpinen-4-ol, the main bioactive component of Melaleuca alternifolia Cheel (tea tree) oil against azole-susceptible and -resistant human pathogenic Candida species. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Properties of a Novel Four-Coordinate 8-Hdroxy-Quinolate-Based Complex. Available at: [Link]
Sources
- 1. 4-bromoisoquinolin-8-ol | 1784957-23-8 [chemicalbook.com]
- 2. 8-Bromoisoquinoline | Structure, Properties, Applications & Supplier in China [quinoline-thiophene.com]
- 3. 8-Bromoisoquinoline | 63927-22-0 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. What are the applications of 8-bromoisoquinoline? - Knowledge [allgreenchems.com]
- 7. Buy 8-Bromoisoquinoline | 63927-22-0 [smolecule.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
